4-Phenylbenzylamine
Overview
Description
4-Phenylbenzylamine is an organic compound with the linear formula C6H5C6H4CH2NH2 . It has a molecular weight of 183.25 . It is used in research and development .
Synthesis Analysis
4-Phenylbenzylamine can be used in the synthesis of various compounds. For instance, it can be used in the synthesis of squaric acid asymmetric diamides of glycopeptide antibiotics, asymmetric diamides of daunomycin and carminomycin, and N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of 4-Phenylbenzylamine consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .
Physical And Chemical Properties Analysis
4-Phenylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 325.1±21.0 °C at 760 mmHg, and a flash point of 158.0±14.3 °C . It has a molar refractivity of 59.3±0.3 cm3, and a molar volume of 174.7±3.0 cm3 .
Scientific Research Applications
Crystal and Molecular Structures
- 4-Phenylbenzylamine and its derivatives have been studied for their crystal and molecular structures. For instance, the structures of N-phenyl-4-nitrobenzylamine and related compounds were determined using X-ray methods, revealing insights into their molecular configurations and crystallography (Iwasaki et al., 1988).
Chemical Synthesis and Reactivity
- The compound has been utilized in chemical synthesis, such as in the conversion of N-Phenylbenzylamine into various α-substituted derivatives. This process involves carbon dioxide for N-protection and α-carbon activation, followed by lithiation and reaction with electrophiles (Katritzky et al., 1989).
Use in Analytical Chemistry
- In analytical chemistry, 4-Phenylbenzylidene benzylamine has been shown to be an effective reagent for determining solutions of lithium alkyls and metal amides. It is used in titration, with the resulting azaallyl anion exhibiting color changes that are indicative of the concentration of the solution (Duhamel & Plaquevent, 1993).
Catalysis
- The compound has been implicated in studies involving gold(I)-catalyzed intramolecular electrophilic aromatic substitution in isoxazole derivatives. This research provides insights into mechanisms, regioselectivity, and the role of hydrogen acceptor in such catalytic processes (Zhou et al., 2018).
Materials Science and Drug Delivery
- In materials science, derivatives of 4-Phenylbenzylamine have been used in the development of controlled drug release systems and tissue engineering. For example, research on dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes showcased potential applications in drug delivery and biotechnology (Alcántara Blanco et al., 2020).
Corrosion Inhibition
- Novel Bis Schiff’s Bases derived from 4-Phenylbenzylamine have been studied as corrosion inhibitors for mild steel. These compounds are significant in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).
Fluorescence and Spectroscopy
- The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which includes 4-Phenylbenzylamine derivatives, has been investigated. These studies provide valuable data for applications in spectroscopy and photonics (Yang et al., 2002).
Safety And Hazards
Future Directions
4-Phenylbenzylamine has been used in the synthesis of indium-based organic inorganic metal halides, which generate room temperature phosphorescence emission with a lifetime decay as long as 290.4 ms . This material can potentially be used in emergency lighting, information security, and other fields .
properties
IUPAC Name |
(4-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPOVPGDBDYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322856 | |
Record name | 4-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzylamine | |
CAS RN |
712-76-5 | |
Record name | 712-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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